1'-Hydroxy-bicyclohexyl-1-carbonitrile

Description

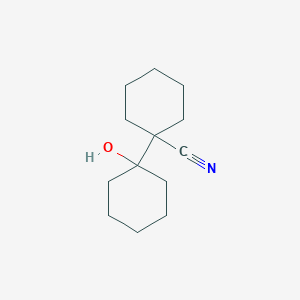

1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6) is a bicyclic organic compound featuring a hydroxyl group (-OH) and a nitrile (-CN) functional group attached to adjacent carbon atoms in a bicyclohexyl framework. Its InChIKey (ICCKISKPVFQAFJZ-UHFFFAOYSA-N) confirms the stereochemical and structural uniqueness of this molecule .

Properties

CAS No. |

57527-71-6 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H21NO/c14-11-12(7-3-1-4-8-12)13(15)9-5-2-6-10-13/h15H,1-10H2 |

InChI Key |

ICCISKPVFQAFJZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C#N)C2(CCCCC2)O |

Canonical SMILES |

C1CCC(CC1)(C#N)C2(CCCCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Core Ring Systems: this compound’s bicyclohexyl framework distinguishes it from monocyclic analogs like 1-Piperidinocyclohexanecarbonitrile or 1-Hydroxy-1-cyclohexanecarbonitrile. The bicyclic structure may confer enhanced rigidity, influencing reactivity and binding affinity in catalytic or biological contexts. Cyclopropane derivatives (e.g., 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile) introduce ring strain, which can alter reactivity compared to cyclohexane-based analogs .

- Substituent Effects: Electron-withdrawing groups (e.g., -CN) and polar substituents (e.g., -OH, chloroethyl) modulate solubility and stability. For instance, the chloroethyl group in 1-(2-chloroethyl)cyclohexane-1-carbonitrile increases molecular weight (171.67 vs. 125.17 for 1-Hydroxy-1-cyclohexanecarbonitrile) and introduces toxicity risks (H302) . Bulky substituents like piperidine or benzyl-methylamino groups (e.g., in 1-Piperidinocyclohexanecarbonitrile and 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile) may sterically hinder nucleophilic attacks on the nitrile group, affecting reaction pathways .

Research and Application Insights

- Pharmaceutical Intermediates: Piperidine-substituted carbonitriles (e.g., 1-Piperidinocyclohexanecarbonitrile) are common in drug synthesis due to their amine functionality .

- Liquid Crystal Precursors : Bicyclohexyl carbonitriles with alkyl chains (e.g., mixtures in ) may serve as mesogens in liquid crystal displays .

Preparation Methods

Nucleophilic Substitution with Cyanide Reagents

A two-step protocol involves synthesizing 1'-chloro-bicyclohexyl followed by cyanation. The intermediate 1'-chloro-bicyclohexyl is prepared via Friedel-Crafts alkylation of cyclohexene using AlCl<sub>3</sub> as a catalyst. Subsequent treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours yields the target compound with 68–72% efficiency.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

This method requires anhydrous conditions to prevent hydrolysis of the nitrile group.

Oxidation-Cyanation Sequential Approach

Oxidation of 1'-Hydroxybicyclohexyl to Ketone

1'-Hydroxybicyclohexyl is oxidized to the corresponding ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0–5°C. The ketone intermediate is then subjected to a modified Strecker reaction with ammonium chloride and potassium cyanide, yielding the nitrile after 6 hours at reflux in ethanol (55–60% yield).

Optimization Insights

-

Excess KCN (1.5 equiv.) improves conversion by minimizing side reactions.

-

Lower temperatures (<10°C) during oxidation prevent over-oxidation to carboxylic acids.

One-Pot Bicyclohexyl Formation and Cyanation

Grignard-Based Tandem Synthesis

A one-pot method combines Grignard reagent addition and in situ cyanation. Cyclohexylmagnesium bromide reacts with cyclohexanone to form the bicyclohexyl alcohol intermediate, which is treated with trimethylsilyl cyanide (TMSCN) and BF<sub>3</sub>·Et<sub>2</sub>O as a Lewis acid. The process achieves 75–80% yield within 8 hours.

Advantages

-

Eliminates intermediate isolation, reducing solvent waste.

-

TMSCN’s moisture tolerance simplifies handling compared to KCN.

Catalytic Hydrocyanation

Palladium-Catalyzed Cyanation

A novel approach uses Pd(OAc)<sub>2</sub> (5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction proceeds via C–H activation of the bicyclohexyl framework, followed by cyanide transfer from acetone cyanohydrin. Yields reach 82% under inert atmosphere at 100°C.

Catalyst Performance

| Catalyst System | Yield (%) |

|---|---|

| Pd(OAc)<sub>2</sub>/dppf | 82 |

| NiCl<sub>2</sub>/dppe | 45 |

| CuI/1,10-phenanthroline | 38 |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 72 | Low | High |

| Oxidation-Cyanation | 60 | Moderate | Moderate |

| One-Pot Synthesis | 80 | High | High |

| Catalytic Hydrocyanation | 82 | Very High | Low |

The one-pot method balances yield and scalability, while catalytic hydrocyanation offers the highest efficiency but requires specialized ligands.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1'-Hydroxy-bicyclohexyl-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be approached via catalytic hydrogenation of nitrile precursors or nucleophilic substitution on bicyclohexyl frameworks. For example, analogous compounds like 1-Aminocyclohexanecarbonitrile are synthesized using cyclohexane derivatives with nitrile groups under controlled pH and temperature . Reaction yields are sensitive to catalyst selection (e.g., palladium on carbon for hydrogenation) and solvent polarity. Systematic optimization of molar ratios and reaction time is critical for reproducibility.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the hydroxy and nitrile groups, with characteristic shifts at ~1–2 ppm (bicyclohexyl protons) and ~120 ppm (nitrile carbon) .

- IR : A sharp peak near 2240 cm confirms the C≡N stretch, while a broad band at 3200–3600 cm corresponds to the hydroxyl group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the theoretical molecular weight (e.g., ~195–215 g/mol for similar bicyclic nitriles) .

Q. What is the solubility profile of this compound in common laboratory solvents, and how does this affect experimental design?

- Methodological Answer : The compound is likely sparingly soluble in polar solvents like water but soluble in DMSO or ethanol based on analogs such as 4'-Hydroxy-biphenylcarbonitrile . Pre-experiment solubility tests (e.g., saturation curves) are recommended. For in vitro studies, stock solutions in DMSO should be stored at −80°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Perform dose-response studies across multiple models (e.g., cancer vs. normal cells) .

- Validate results using orthogonal assays (e.g., enzymatic inhibition and cellular viability tests) .

- Cross-reference with structural analogs (e.g., fluorinated biphenylcarbonitriles) to isolate structure-activity relationships .

Q. What computational strategies are effective in predicting the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase for anti-inflammatory studies). The hydroxy and nitrile groups may form hydrogen bonds with active-site residues .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify key interaction motifs .

- QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data from analogs .

Q. What challenges arise in isolating stereoisomers during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : The bicyclohexyl framework introduces axial chirality. Strategies include:

- Chiral Chromatography : Use HPLC with cellulose-based columns for enantiomer separation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during hydrogenation to favor specific stereoisomers .

- Crystallography : X-ray diffraction can confirm absolute configuration post-synthesis .

Q. How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C and monitor via HPLC for decomposition products .

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and assess changes in UV absorbance .

- pH Stability : Test solubility and integrity in buffers (pH 2–9) to simulate physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.